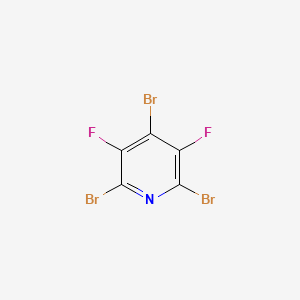

2,4,6-Tribromo-3,5-difluoropyridine

Vue d'ensemble

Description

2,4,6-Tribromo-3,5-difluoropyridine is a halogenated pyridine derivative with the molecular formula C5Br3F2N. This compound is characterized by the presence of three bromine atoms and two fluorine atoms attached to the pyridine ring. It is a versatile intermediate used in various chemical syntheses and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromo-3,5-difluoropyridine typically involves halogenation reactions of pyridine derivatives. One common method is the direct bromination and fluorination of pyridine using bromine (Br2) and fluorine (F2) gases under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar halogenation techniques. The process involves the use of specialized reactors and equipment to handle the reactive halogen gases safely. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

3.1. Nucleophilic Substitution Reactions

2,4,6-Tribromo-3,5-difluoropyridine undergoes nucleophilic substitution reactions efficiently due to the presence of bromine substituents. The following observations summarize key nucleophilic reactions:

-

Lithium Halogen Exchange : The compound reacts with n-butyllithium to form a lithium derivative at the 4-position. This intermediate can be trapped with various electrophiles such as trimethylsilyl chloride or acid chlorides .

-

Reactions with Nucleophiles : Strong nucleophiles like sodium ethoxide and phenoxide can selectively substitute the C-F bond positions. This selectivity is attributed to the electronic effects of the halogens .

3.2. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are particularly significant for modifying halogenated heterocycles like this compound:

-

Sonogashira Reaction : This reaction involves coupling with phenylacetylene derivatives to produce diacetylenic pyridine systems. The reaction conditions typically include a palladium catalyst (PdCl₂(PPh₃)₂) and copper(I) iodide in a base such as triethylamine or cesium carbonate .

3.3. Electrophilic Aromatic Substitution

Due to the electron-withdrawing nature of the fluorine and bromine substituents:

Applications De Recherche Scientifique

Synthetic Applications

1.1. Palladium-Catalyzed Reactions

One of the primary applications of 2,4,6-tribromo-3,5-difluoropyridine is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. This reaction involves the coupling of terminal alkynes with aryl halides to form substituted acetylenic compounds. The use of this compound as a substrate allows for the synthesis of a variety of polyfunctional fluoropyridine derivatives. For instance, reactions with phenylacetylene derivatives yield products like 4-bromo-2,6-bis(2-phenylethynyl)-3,5-difluoropyridine .

1.2. Selective Functionalization

The compound has also been utilized for selective functionalization through nucleophilic substitution reactions. For example, using hard nucleophiles such as sodium ethoxide or phenoxide can lead to selective substitution at the carbon-fluorine (C-F) bond . Lithium-mediated reactions enable functionalization at the 4-position through lithium-halogen exchange, which can be trapped with various electrophiles .

Case Studies and Research Findings

2.1. Synthesis of Fluorinated Compounds

Research has demonstrated that this compound can serve as a versatile building block for synthesizing fluorinated compounds. A study highlighted its use in synthesizing 4-iodo derivatives through lithium-mediated reactions . The efficiency of these reactions showcases the compound's utility in generating complex fluorinated structures that are valuable in medicinal chemistry.

2.2. Development of Agrochemicals

The compound's halogenated nature makes it suitable for developing plant protection agents. Polyhalogenated heterocycles like this compound are often incorporated into agrochemical formulations due to their biological activity against pests and diseases . Research indicates that derivatives synthesized from this compound exhibit significant efficacy in agricultural applications.

Comprehensive Data Table

Mécanisme D'action

The mechanism by which 2,4,6-Tribromo-3,5-difluoropyridine exerts its effects depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's halogen atoms and fluorine atoms play a crucial role in its reactivity and interaction with biological targets.

Comparaison Avec Des Composés Similaires

2,4,6-Tribromopyridine

3,5-Difluoropyridine

2,6-Dibromopyridine

3,5-Dibromopyridine

Activité Biologique

2,4,6-Tribromo-3,5-difluoropyridine (TBDP) is a halogenated pyridine derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity. This article explores the biological activity of TBDP, focusing on its synthesis, reactivity, and potential applications in various biological contexts.

Synthesis

TBDP can be synthesized through the bromination of pentafluoropyridine using a mixture of hydrogen bromide and aluminum tribromide. This reaction effectively replaces fluorine atoms with bromine, yielding a compound with enhanced nucleophilic substitution capabilities due to the presence of multiple halogen atoms .

Reactivity and Mechanisms

TBDP exhibits significant reactivity towards nucleophiles, particularly in aromatic nucleophilic substitution reactions. The halogen atoms on the pyridine ring facilitate these reactions through various mechanisms including:

- Addition-Elimination Mechanism : This is the predominant pathway for nucleophilic substitution in TBDP, where a nucleophile attacks the electrophilic carbon adjacent to the halogen, leading to the formation of a Meisenheimer complex .

- Lithium-Mediated Reactions : Lithium halogen exchange reactions have been shown to selectively functionalize the 4-position of TBDP, producing stable lithium derivatives that can serve as intermediates for further chemical transformations .

Biological Activity

The biological activity of TBDP is primarily linked to its role as an intermediate in the synthesis of biologically active compounds. Several studies have indicated that derivatives of TBDP possess antimicrobial and antifungal properties. The introduction of halogen atoms into organic molecules often enhances their biological activity by affecting their lipophilicity and binding affinity to biological targets.

Case Studies

- Antimicrobial Activity : Research has demonstrated that certain derivatives of TBDP exhibit significant antibacterial activity against Gram-positive bacteria. For instance, compounds synthesized from TBDP have shown effectiveness against Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : Another study reported that TBDP derivatives displayed antifungal activity against Candida species, suggesting potential applications in treating fungal infections .

- Cancer Research : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Preliminary results indicate that these compounds may induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Table 1: Reactivity Profile of this compound

| Reaction Type | Nucleophile Used | Product Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic Substitution | Sodium ethoxide | 75 | Selective substitution at C-F bond |

| Lithium Halogen Exchange | Lithium iodide | 80 | Exclusively at 4-position |

| Sonogashira Reaction | Phenylacetylene | 58 | Forms diacetylenic pyridine derivatives |

Table 2: Biological Activity of TBDP Derivatives

Propriétés

IUPAC Name |

2,4,6-tribromo-3,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Br3F2N/c6-1-2(9)4(7)11-5(8)3(1)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWOSYZICRXPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1Br)Br)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Br3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381086 | |

| Record name | 2,4,6-tribromo-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30841-93-1 | |

| Record name | 2,4,6-tribromo-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30841-93-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,4,6-tribromo-3,5-difluoropyridine a valuable building block in organic synthesis?

A1: this compound serves as a versatile precursor for synthesizing diversely substituted fluorinated pyridines. Its reactivity stems from the presence of both bromine and fluorine atoms, which exhibit distinct reactivity profiles. This allows for regioselective functionalization, enabling the introduction of various substituents at specific positions on the pyridine ring. [, , , ]

Q2: How does the reactivity of fluorine and bromine atoms in this compound differ in nucleophilic substitution reactions?

A2: Research indicates that the fluorine atoms in this compound are preferentially substituted by hard nucleophiles, such as sodium methoxide. [] In contrast, soft nucleophiles, such as sodium thiophenoxide, preferentially displace the bromine atoms. [] This selectivity arises from the difference in electronegativity and bond strength between carbon-fluorine and carbon-bromine bonds.

Q3: Can you provide examples of palladium-catalyzed coupling reactions involving this compound?

A3: this compound readily undergoes palladium-catalyzed Sonogashira reactions with a variety of phenylacetylene derivatives. These reactions preferentially occur at the 2- and 6-positions, leading to the formation of 4-bromo-2,6-bis(2-phenylethynyl)-3,5-difluoropyridine derivatives. [] Additionally, Suzuki cross-coupling reactions with aromatic boronic acid derivatives produce 4-bromo-3,5-difluoro-2,6-diphenylpyridine derivatives or the corresponding triaryl systems, depending on the reaction conditions. []

Q4: What is significant about the lithium-halogen exchange reaction of this compound?

A4: Treatment of this compound with butyl lithium results in a lithium-bromine exchange exclusively at the 4-position. [] The resulting 4-lithio pyridine derivative exhibits remarkable stability and can be trapped with various electrophiles, including trimethylsilyl chloride and acid chlorides, further expanding the synthetic possibilities from this precursor. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.